molecular formula C28H32Cl2N4O6 B12096088 Lurtotecan hydrochloride

Lurtotecan hydrochloride

Cat. No.: B12096088
M. Wt: 591.5 g/mol
InChI Key: ORIWMYRMOGIXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lurtotecan hydrochloride is a semi-synthetic analog of camptothecin, a compound known for its antineoplastic activity. It is a water-soluble derivative that has been investigated for its potential in treating various cancers, including ovarian cancer resistant to topotecan .

Chemical Reactions Analysis

Lurtotecan hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions are intermediates that eventually lead to the final compound, this compound.

Scientific Research Applications

Lurtotecan hydrochloride has been extensively studied for its applications in:

Comparison with Similar Compounds

Lurtotecan hydrochloride is compared with other camptothecin analogs such as topotecan and irinotecan. While all these compounds share a similar mechanism of action, this compound is unique due to its water solubility and the ability to be formulated into liposomal delivery systems . This enhances its stability and bioavailability, making it a promising candidate for cancer treatment.

Similar Compounds

Properties

IUPAC Name

18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O6.2ClH/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23;;/h10-12,35H,3-9,13-15H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIWMYRMOGIXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl2N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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